molecular formula C12H16O2 B1595793 2-(3-Methylbutoxy)benzaldehyde CAS No. 81995-28-0

2-(3-Methylbutoxy)benzaldehyde

Cat. No. B1595793
CAS RN: 81995-28-0
M. Wt: 192.25 g/mol
InChI Key: YWRAJEBRXBINMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylbutoxy)benzaldehyde is a chemical compound with the CAS Number: 81995-28-0 and a molecular weight of 192.26 . It has a linear formula of C12 H16 O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(3-Methylbutoxy)benzaldehyde is represented by the linear formula C12 H16 O2 . This indicates that it consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-(3-Methylbutoxy)benzaldehyde is a liquid at room temperature . It has a molecular weight of 192.26 .

Scientific Research Applications

Green Chemistry Applications

The use of 2-(3-Methylbutoxy)benzaldehyde in green chemistry is evident from the study by Verdía, Santamarta, and Tojo (2017), where an ionic liquid served as a solvent and catalyst for organic reactions. This showcases the potential of 2-(3-Methylbutoxy)benzaldehyde in environmentally friendly chemical processes, particularly in undergraduate chemistry education (Verdía, Santamarta, & Tojo, 2017).

Asymmetric Synthesis in Organic Chemistry

María et al. (2007) discussed the role of 2-(3-Methylbutoxy)benzaldehyde in the asymmetric synthesis of aliphatic 2-hydroxy ketones. This synthesis involves the use of enzymes like benzaldehyde lyase, indicating its application in creating enantiomerically enriched compounds, vital in pharmaceuticals and organic chemistry (María et al., 2007).

Biocompatible Chemosensors

In 2020, Dhawa et al. explored the use of benzaldehyde derivatives, including 2-(3-Methylbutoxy)benzaldehyde, in creating biocompatible chemosensors for pH. These compounds can differentiate between normal and cancer cells due to varying pH levels, indicating its application in medical diagnostics and research (Dhawa et al., 2020).

Catalysis and Chemical Synthesis

Wagh and Yadav (2018) demonstrated the synthesis of α-Methylcinnamaldehyde through Claisen-Schmidt condensation of benzaldehyde with propanal, where 2-(3-Methylbutoxy)benzaldehyde can be implicated. This process is significant in producing compounds used in various industries, from perfumes to pharmaceuticals (Wagh & Yadav, 2018).

Bioproduction in Flavor Industry

Craig and Daugulis (2013) conducted a study on the bioproduction of benzaldehyde in the flavor industry. Given the structural similarity, 2-(3-Methylbutoxy)benzaldehyde could potentially be used in similar biotechnological processes to produce flavor compounds (Craig & Daugulis, 2013).

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is a combustible liquid and may be harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRAJEBRXBINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290520
Record name 2-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbutoxy)benzaldehyde

CAS RN

81995-28-0
Record name 81995-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylbutoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-Methylbutoxy)benzaldehyde
Reactant of Route 3
2-(3-Methylbutoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3-Methylbutoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-Methylbutoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-Methylbutoxy)benzaldehyde

Citations

For This Compound
1
Citations
M Mach, K Bazydło-Guzenda, P Buda… - European Journal of …, 2021 - Elsevier
Due to a unique mechanism that limits the possibility of hypoglycemia, the free fatty acid receptor (FFA1) is an attractive target for the treatment of type 2 diabetes. So far, however, none …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.